molecular formula C10H10N2O2S B2921227 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 258856-20-1

3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2921227
CAS No.: 258856-20-1
M. Wt: 222.26
InChI Key: APBKQOXUQZQDBA-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

Thiazolidine derivatives, which include this compound, are known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design, indicating their role in interacting with various biological targets .

Mode of Action

Compounds with similar structures have been suggested to have a membrane perturbing as well as intracellular mode of action . This suggests that 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione might interact with its targets in a similar manner, leading to changes in the cellular environment.

Biochemical Pathways

Thiazolidine derivatives are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that they may affect multiple biochemical pathways and have diverse downstream effects.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Given the diverse biological properties of thiazolidine derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.

Action Environment

The synthesis of thiazolidine derivatives often involves environmentally friendly methods , suggesting that environmental factors may play a role in the synthesis and stability of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-aminobenzylamine with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione has diverse applications in scientific research:

Comparison with Similar Compounds

  • 5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione
  • 2-(4-Aminophenyl)benzothiazole derivatives

Comparison: 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its specific thiazolidine ring structure and the presence of an amino group on the phenyl ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBKQOXUQZQDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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